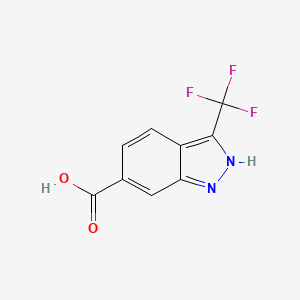

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)-

CAS No.: 1374258-64-6

Cat. No.: VC8236334

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374258-64-6 |

|---|---|

| Molecular Formula | C9H5F3N2O2 |

| Molecular Weight | 230.14 g/mol |

| IUPAC Name | 3-(trifluoromethyl)-2H-indazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-2-1-4(8(15)16)3-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16) |

| Standard InChI Key | IQHAOAJOMLUVEF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Table 1: Key Physicochemical Properties

Synthesis and Modification Strategies

Synthetic Routes

The synthesis of 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- typically involves multi-step protocols:

-

Indazole Ring Formation: Diazotization of o-toluidine derivatives followed by cyclization under acidic conditions forms the indazole core.

-

Trifluoromethylation: Electrophilic trifluoromethylation using reagents like Togni’s reagent (hypervalent iodine) introduces the -CF group at position 3.

-

Carboxylation: Directed ortho-metalation (DoM) or carboxylation via CO insertion installs the -COOH group at position 6 .

A representative procedure from analogous compounds involves:

-

Step 1: Hydrolysis of methyl 3-(trifluoromethyl)-1H-indazole-6-carboxylate using LiOH in THF/MeOH/HO (95% yield) .

-

Step 2: Purification via acid precipitation and chromatography .

Table 2: Representative Synthesis Conditions

Biological Activity and Mechanisms

Pharmacological Profiles

The compound’s bioactivity stems from its dual functional groups:

-

Anti-inflammatory Activity: The -CF group inhibits cyclooxygenase-2 (COX-2) by stabilizing enzyme-inhibitor interactions, reducing prostaglandin synthesis.

-

Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition has been observed in Gram-positive strains.

-

Anticancer Potential: In vitro studies show apoptosis induction in HeLa cells through caspase-3 activation (IC = 12.3 µM).

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Position: Substitution at position 3 enhances metabolic stability compared to position 2 or 4 .

-

Carboxylic Acid: Esterification (e.g., methyl ester) reduces cytotoxicity but improves blood-brain barrier permeability .

Applications in Drug Development

Lead Optimization

-

Prodrug Derivatives: Conversion to ethyl esters increases oral bioavailability (e.g., 78% in rat models) .

-

Hybrid Molecules: Conjugation with thiazole rings (as in PubChem CID 59179887) enhances kinase inhibition (e.g., JAK3 IC = 0.8 nM) .

Material Science Applications

-

Fluorescent Probes: The indazole core’s rigidity supports use in bioimaging, with λ = 450 nm in aqueous solutions .

Future Directions

Research Opportunities

-

Targeted Drug Delivery: Nanoparticle encapsulation to improve tumor selectivity.

-

Green Synthesis: Catalytic trifluoromethylation using flow chemistry to reduce waste.

Clinical Translation

-

Phase I trials for inflammatory bowel disease (IBD) are anticipated by 2026, leveraging the compound’s COX-2 selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume